4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a chemical compound that belongs to the class of boronic acid derivatives. These compounds are known for their significant role in organic synthesis, particularly in carbon-carbon coupling reactions. The presence of both fluorine and boron atoms in the molecule imparts unique chemical properties, making it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine typically involves a multi-step process. One common method starts with the preparation of the boronic acid pinacol ester intermediate. This intermediate is then subjected to a series of substitution reactions to introduce the fluorine atoms and the piperidine ring. The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: The fluorine atoms and the boronic ester group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and oxidizing agents such as hydrogen peroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield boronic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in carbon-carbon coupling reactions.
Biology: The compound’s unique structure makes it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, making it a valuable tool in enzyme inhibition studies. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparison with Similar Compounds
Similar Compounds
1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanecarbonitrile: This compound shares a similar boronic ester group but differs in the presence of a cyclopropane ring instead of a piperidine ring.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: This compound has a similar boronic ester group but includes an amide functional group.
Uniqueness
The uniqueness of 4,4-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine lies in its combination of fluorine atoms and a piperidine ring, which imparts distinct chemical properties and enhances its versatility in various applications.
Properties
Molecular Formula |
C17H24BF2NO2 |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
4,4-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine |
InChI |
InChI=1S/C17H24BF2NO2/c1-15(2)16(3,4)23-18(22-15)13-5-7-14(8-6-13)21-11-9-17(19,20)10-12-21/h5-8H,9-12H2,1-4H3 |
InChI Key |
UTPOJWCOBIWPBA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCC(CC3)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.